Home > Products > Building Blocks P1456 > ent-Voriconazole
ent-Voriconazole - 137234-63-0

ent-Voriconazole

Catalog Number: EVT-351084
CAS Number: 137234-63-0
Molecular Formula: C16H14F3N5O
Molecular Weight: 349.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Voriconazole is a second-generation triazole antifungal agent that has garnered attention due to its broad-spectrum activity against a variety of fungal pathogens. It is particularly potent against Aspergillus, Candida, Cryptococcus neoformans, and other less common moulds. The drug's ability to be administered both orally and intravenously, coupled with its high oral bioavailability, makes it a versatile option in the treatment of fungal infections. Voriconazole's pharmacokinetics are nonlinear, which means that the drug's behavior in the body changes with the administered dose, leading to a superproportional increase in the area under the plasma concentration-time curve (AUC) with increasing doses12.

Applications in Various Fields

Clinical Applications

Voriconazole's broad-spectrum antifungal activity makes it a critical drug in the clinical setting, especially for immunocompromised patients who are at high risk for invasive fungal infections. Its ability to reach steady-state plasma concentrations rapidly, especially when administered as an intravenous loading dose, allows for prompt therapeutic levels, which is crucial in acute settings. The extensive tissue distribution of voriconazole suggests its applicability in treating infections in various organs, providing a therapeutic advantage in managing complex cases1.

Pharmacological Studies

Studies across multiple species, including mice, rats, rabbits, guinea pigs, dogs, and humans, have shown that voriconazole's pharmacokinetics are consistent with complete absorption and non-linear elimination across all species. The phenomenon of autoinduction of metabolism, where the drug induces the enzymes responsible for its own metabolism, has been observed in animal models but not in humans. This species-specific difference underscores the importance of careful extrapolation of animal data to human clinical scenarios. The major circulating metabolite in rats, dogs, and humans is the N-oxide of voriconazole, which is significantly less potent against fungal pathogens, indicating that the parent compound is the primary agent of efficacy2.

Toxicological Considerations

The induction of cytochrome P450 by voriconazole, which leads to decreased systemic exposure upon repeated dosing in some animal species, is an important consideration in toxicology studies. Understanding the metabolic pathways and potential for drug interactions is essential for the safe and effective use of voriconazole in both clinical and research settings. The drug's metabolism involves several pathways, including fluoropyrimidine N-oxidation, hydroxylation, and methyl hydroxylation, which are represented across different species, providing a basis for comparative toxicology and safety assessments2.

Voriconazole

Voriconazole-N-Oxide

Itraconazole

Posaconazole

Relevance: Posaconazole, along with voriconazole and itraconazole, belongs to the second-generation triazole antifungal class. These agents share a common mechanism of action by inhibiting the fungal CYP51 enzyme, which is crucial for ergosterol synthesis and fungal cell wall integrity. []

Isavuconazole

Relevance: Isavuconazole is structurally related to voriconazole, exhibiting similar in vitro activity against Aspergillus fumigatus strains. [] Since voriconazole is the enantiomer of ent-voriconazole, this finding suggests a potential for ent-voriconazole to exhibit antifungal properties against Aspergillus species.

Terbinafine

Relevance: Although terbinafine is an antifungal agent like voriconazole, it acts through a distinct mechanism. The paper discussing terbinafine investigates its synergistic activity with itraconazole and voriconazole against Pythium insidiosum. [] This suggests that ent-voriconazole, being an enantiomer of voriconazole, might also potentially exhibit synergistic effects when combined with other antifungals, including terbinafine.

Amphotericin B

Relevance: Amphotericin B, while a potent antifungal, is associated with significant toxicity. Several studies in the provided literature compare its efficacy and safety with voriconazole in the treatment of invasive aspergillosis. [, , ] These comparisons highlight the potential advantages of triazoles like voriconazole over amphotericin B. Understanding these differences in efficacy and safety profiles can provide insights into the potential benefits and risks associated with ent-voriconazole.

Synthesis Analysis

Synthetic Routes and Reaction Conditions
The synthesis of ent-Voriconazole involves several key steps, typically starting from commercially available precursors. The primary steps include:

  1. Formation of the Triazole Ring: This is achieved through a cyclization reaction involving appropriate precursors. The reaction conditions often require heating and the presence of a catalyst to promote cyclization.
  2. Introduction of Fluorine Atoms: Fluorination is carried out using specialized fluorinating agents that introduce fluorine atoms at designated positions on the aromatic ring. This step is crucial for enhancing the compound's antifungal properties.
  3. Optimization for Industrial Production: For large-scale synthesis, reaction conditions are optimized to maximize yield and minimize by-products. High-yield reagents and catalysts are employed, along with purification processes to ensure pharmaceutical-grade purity.
Molecular Structure Analysis

Molecular Structure
The molecular formula of ent-Voriconazole is C16H14F3N5OC_{16}H_{14}F_{3}N_{5}O, with a molecular weight of approximately 349.31 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, along with fluorinated aromatic groups that enhance its biological activity.

Key Structural Features:

  • Triazole Ring: Essential for its mechanism as an antifungal agent.
  • Fluorinated Aromatic Groups: Contribute to lipophilicity and improve membrane permeability.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its interactions with biological targets .

Chemical Reactions Analysis

Types of Reactions
ent-Voriconazole participates in various chemical reactions, including:

  1. Reduction Reactions: These involve the removal of oxygen or addition of hydrogen, leading to the formation of reduced metabolites.
  2. Substitution Reactions: In these reactions, functional groups are replaced by nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
  • Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
  • Substitution Reagents: Halogenating agents like chlorine and bromine are frequently used.

The major products from these reactions often include hydroxylated metabolites, which may exhibit reduced antifungal activity compared to the parent compound.

Mechanism of Action

ent-Voriconazole exerts its antifungal effects primarily through the inhibition of the enzyme 14-alpha sterol demethylase (CYP51). This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Mechanism Details:

  • Binding Interaction: ent-Voriconazole binds to 14-alpha sterol demethylase, inhibiting the demethylation process necessary for ergosterol production.
  • Impact on Cell Membrane Integrity: By disrupting ergosterol synthesis, ent-Voriconazole compromises fungal cell membrane integrity, leading to cell lysis and death.
  • Pharmacokinetics: The absorption profiles indicate first-order kinetics in both adult and pediatric populations, with significant variability influenced by genetic factors and concomitant medications .
Physical and Chemical Properties Analysis

Key Properties:

  • Solubility: Highly soluble in organic solvents but less so in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light.
  • Melting Point: Typically around 100–102 °C.

Chemical Behavior:

ent-Voriconazole exhibits non-linear pharmacokinetics characterized by high interindividual variability in plasma concentrations due to factors like hepatic metabolism via cytochrome P450 enzymes (notably CYP2C19) and genetic polymorphisms affecting drug metabolism .

Applications

ent-Voriconazole has significant applications in both clinical and research settings:

  1. Clinical Use: Primarily employed in treating invasive fungal infections such as those caused by Aspergillus species.
  2. Research Tool: Used as a model compound for studying triazole chemistry and developing new antifungal agents.
  3. Pharmacogenomics Studies: Investigated for its interactions with various cytochrome P450 enzymes, aiding in understanding individual responses to antifungal therapy based on genetic makeup .
Introduction to ent-Voriconazole in Antifungal Therapeutics

Historical Development and Clinical Significance of Triazole Antifungals

The evolution of triazole antifungals represents a strategic response to the limitations of early antifungal agents. The first-generation triazole fluconazole, introduced in the 1990s, offered significant advantages over polyenes like amphotericin B through its improved safety profile and oral bioavailability. However, its spectrum remained restricted primarily to Candida albicans and Cryptococcus neoformans, displaying minimal activity against emerging non-albicans Candida species and filamentous fungi like Aspergillus [1] . This therapeutic gap catalyzed the development of second-generation triazoles, including itraconazole and later voriconazole. Itraconazole extended coverage to include Aspergillus species but exhibited unpredictable pharmacokinetics and variable bioavailability [1]. Voriconazole, approved by the U.S. Food and Drug Administration in 2002, marked a pivotal advancement. Its structural relationship to fluconazole, featuring a fluoropyrimidine substitution instead of a triazole moiety, conferred a broader spectrum encompassing invasive aspergillosis, Scedosporium apiospermum, and Fusarium species, including strains resistant to other azoles [1] [4]. This expansion was clinically transformative, particularly for immunocompromised patients, where voriconazole demonstrated superior efficacy over amphotericin B as primary therapy for invasive aspergillosis, achieving significantly higher response rates (59% vs. 38% for salvage therapy) [1].

The clinical significance of voriconazole extends beyond its spectrum. Its dual intravenous and oral formulations facilitate step-down therapy, enabling prolonged outpatient treatment [1] . Furthermore, its excellent tissue penetration, including into the central nervous system (cerebrospinal fluid concentrations reaching 42-67% of plasma levels), addresses critical therapeutic challenges like fungal meningitis [1] [4]. Crucially, voriconazole's development occurred alongside growing recognition of antimicrobial resistance (AMR) in fungi. Reports of multidrug-resistant Candida isolates and the emergence of azole-resistant Aspergillus fumigatus clades, potentially linked to agricultural azole use, underscored the need for agents retaining activity against resistant strains [5] [6]. Voriconazole's retained activity against many itraconazole-resistant A. fumigatus isolates suggested a potential role in this evolving landscape [1]. However, the drug's nonlinear pharmacokinetics, variable metabolism (heavily influenced by cytochrome P450 2C19 polymorphisms), and saturable metabolism leading to a dose-dependent half-life (6-24 hours) presented challenges for optimal dosing and efficacy [1] [4]. These complexities, coupled with the inherent chirality of voriconazole, highlighted the importance of stereochemical considerations in antifungal design, paving the way for exploring its enantiomer, ent-voriconazole [2].

Table 1: Evolution of Key Triazole Antifungal Agents

GenerationPrototype AgentKey Structural FeaturesSpectrum of ActivityClinical Limitations
FirstFluconazoleTriazole ring, difluorophenyl groupCandida albicans, Cryptococcus neoformansLimited activity against molds, non-albicans Candida, and Aspergillus
SecondItraconazoleSubstituted dioxolane ringAspergillus spp., broader Candida spp. than fluconazoleUnpredictable bioavailability, drug interactions, variable pharmacokinetics
SecondVoriconazole (Racemate)Fluoropyrimidine group replacing triazole (vs. fluconazole)Invasive aspergillosis, Scedosporium, Fusarium, many azole-resistant strainsNonlinear pharmacokinetics, CYP450 polymorphism dependency, visual disturbances

Structural and Stereochemical Specificities of ent-Voriconazole

Voriconazole, chemically designated as (αR,βS)-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol (C₁₆H₁₄F₃N₅O), possesses two chiral centers, resulting in four possible stereoisomers [2] [4]. The clinically utilized form is a single racemate, specifically the (2R,3S) enantiomer. ent-Voriconazole refers to the enantiomeric counterpart of this active molecule, sharing the identical molecular formula (C₁₆H₁₄F₃N₅O, CID 15230631) but exhibiting a mirror-image configuration at its chiral centers, typically denoted as (2S,3R) [2] [4]. This stereochemical inversion fundamentally alters its three-dimensional shape, profoundly impacting its biological interactions.

The primary mechanism of action of triazoles, including voriconazole, involves potent inhibition of the fungal cytochrome P450 enzyme lanosterol 14-α demethylase (CYP51) [1] [4] . This enzyme catalyzes a critical step in ergosterol biosynthesis, the essential sterol component of the fungal cell membrane. Inhibition leads to accumulation of toxic methylated sterol precursors and depletion of ergosterol, disrupting membrane integrity and function [1] [4]. The highly specific binding interaction between voriconazole and the hydrophobic active site of CYP51 is stereosensitive. The (2R,3S)-enantiomer fits precisely within this pocket, forming optimal hydrogen bonds and hydrophobic contacts with key amino acid residues. In contrast, molecular modeling suggests that ent-voriconazole likely exhibits significantly reduced binding affinity due to steric clashes and improper alignment of its pharmacophoric elements (the difluorophenyl ring, triazole ring, and fluoropyrimidine) relative to the active site architecture [2] [4]. This predicted loss of target affinity implies drastically diminished intrinsic antifungal activity compared to the clinically used enantiomer.

Beyond target binding, stereochemistry profoundly influences pharmacokinetic and pharmacodynamic properties. Voriconazole's metabolism is predominantly mediated by hepatic cytochrome P450 isoenzymes, notably CYP2C19, with contributions from CYP2C9 and CYP3A4 [1] [4]. These enzymes themselves exhibit stereoselectivity in substrate recognition and catalysis. Consequently, ent-voriconazole is expected to display distinct metabolic pathways and rates. For instance, the major metabolic route for voriconazole is N-oxidation to voriconazole N-oxide, primarily catalyzed by CYP2C19 (apparent Km 14 μM, Vmax 0.22 nmol/min/nmol CYP2C19) [4]. The altered spatial orientation of ent-voriconazole could impede this N-oxidation or shift metabolism towards other pathways like 4-hydroxylation (mediated by CYP3A4, Km 11 μM, Vmax 0.10 nmol/min/nmol CYP3A4) [4]. Furthermore, voriconazole is a known inhibitor of CYP2C19, CYP2C9, and CYP3A4, and its inhibitory potency is likely stereospecific. ent-Voriconazole may exhibit differential inhibition profiles against these human enzymes, potentially leading to altered drug-drug interaction potentials compared to the racemic or active enantiomer [4]. Its physicochemical properties, such as solubility and protein binding (voriconazole is ~58% plasma protein bound), may also show subtle stereosensitive variations impacting distribution. Crucially, while the active (2R,3S)-voriconazole achieves therapeutic concentrations in diverse tissues including the brain (CSF:plasma ratio ~0.42-0.67) [1] [4], the tissue distribution profile of ent-voriconazole remains unexplored but is hypothesized to differ due to potential variations in interactions with transport proteins.

Table 2: Key Molecular and Stereochemical Descriptors of Voriconazole and ent-Voriconazole

PropertyVoriconazole (Active Enantiomer: (2R,3S))ent-Voriconazole ((2S,3R) Enantiomer)
Chemical FormulaC₁₆H₁₄F₃N₅OC₁₆H₁₄F₃N₅O
PubChem CID71616 (Voriconazole), 71614 (Racemate)15230631
Stereochemistry(αR,βS)(αS,βR)
Primary TargetLanosterol 14-α Demethylase (CYP51)Lanosterol 14-α Demethylase (CYP51)
Predicted Target AffinityHigh (Clinically relevant inhibition)Significantly Reduced (Steric mismatch)
Major Metabolic PathwayCYP2C19-mediated N-oxidationLikely Altered (Potentially reduced N-oxidation)
CYP450 Inhibition ProfileInhibits CYP2C19, CYP2C9, CYP3A4Unknown, Potentially Different
Theoretical Antifungal ActivityPotent (Broad spectrum)Negligible (Based on structural enantiomerism)

Scope of ent-Voriconazole in Addressing Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) poses a critical threat to global health, extending significantly into the realm of medical mycology. Resistance to triazole antifungals, the cornerstone of treatment for many invasive fungal infections, manifests through diverse mechanisms. These include target site alterations (mutations in ERG11/CYP51 genes reducing azole binding), overexpression of efflux pumps (e.g., ABC transporters like CDR1/CDR2 or major facilitators like MDR1 in Candida species), enhanced stress response pathways, and biofilm formation [3] [5] [6]. Alarmingly, multidrug-resistant (MDR) fungal isolates are increasingly reported. For instance, Candida auris exhibits frequent pan-azole resistance, and azole-resistant Aspergillus fumigatus strains, carrying mutations (e.g., TR₃₄/L98H in CYP51A) potentially linked to agricultural azole exposure, have spread geographically, compromising first-line therapy [5] [6]. Public Health England (PHE) highlights these resistant A. fumigatus clades as a major concern, capable of severely limiting voriconazole utility [5]. Furthermore, resistance development during prolonged therapy for refractory infections adds another layer of complexity [5].

Within this challenging landscape, the role of ent-voriconazole is not as a direct therapeutic agent – its predicted lack of intrinsic antifungal activity precludes this. Instead, its significance lies in its value as a critical scientific tool for dissecting resistance mechanisms and optimizing the use of the active enantiomer. Firstly, studying how resistance mutations impact the binding and efficacy of both enantiomers can provide unparalleled insights into the stereochemical requirements of CYP51 inhibition. Mutations causing resistance to the active (2R,3S)-enantiomer might exhibit differential effects on ent-voriconazole binding. Such comparative data could reveal whether mutations induce global changes in the active site architecture or specifically disrupt interactions unique to one enantiomer's conformation, informing the design of next-generation azoles less susceptible to existing resistance mechanisms [3]. Secondly, ent-voriconazole serves as an ideal negative control in pharmacological studies. Its use helps isolate effects specifically attributable to the stereospecific pharmacodynamic activity of the active enantiomer rather than non-specific effects or vehicle components. This is crucial in complex models investigating host-pathogen interactions or immune modulation.

Perhaps the most compelling potential application of ent-voriconazole lies in advanced drug delivery systems. Nanoparticle-based formulations (e.g., zein-pectin-hyaluronic acid nanoparticles, ZPHA NPs) are being actively explored to enhance the bioavailability, targeted delivery, and safety profiles of existing antifungals like voriconazole [7]. These systems can encapsulate hydrophobic drugs, protect them from degradation, and facilitate controlled release. ent-Voriconazole, possessing identical physicochemical properties (e.g., log P, solubility, molecular weight) to its active enantiomer but lacking antifungal activity and potential off-target toxicities (e.g., inhibition of human CYP enzymes), represents a unique inert surrogate. Its incorporation into nanoparticle prototypes allows researchers to meticulously optimize formulation parameters – such as encapsulation efficiency, release kinetics, stability, and biodistribution – without confounding results from the drug's biological activity or toxicity [7]. For example, studies using ZPHA NPs demonstrated their ability to achieve controlled release and enhance oral bioavailability of active voriconazole in rats [7]. Using ent-voriconazole in parallel nanoparticle formulations would allow precise assessment of how the nanoparticle itself influences parameters like tissue penetration or cellular uptake, independent of the drug's pharmacodynamic effects. This optimization is vital for developing more effective delivery systems for the active voriconazole enantiomer, potentially overcoming pharmacokinetic limitations (like nonlinear kinetics) and improving efficacy against challenging infections, including those involving biofilms or located in sanctuary sites. Ultimately, leveraging ent-voriconazole in this way contributes to stewardship efforts by enabling technologies that maximize the therapeutic potential and longevity of the existing, critically important antifungal arsenal in the face of escalating resistance.

Table 3: Major Antifungal Resistance Mechanisms and the Potential Role of ent-Voriconazole

Resistance MechanismImpact on Triazole EfficacyPotential Utility of ent-Voriconazole
Target Site Modification (e.g., ERG11/CYP51 mutations)Reduced binding affinity of antifungal, Increased MICMechanistic Probe: Comparing binding of active vs. ent-enantiomer to mutated enzymes reveals stereospecificity of resistance.
Efflux Pump Overexpression (e.g., CDR1, CDR2, MDR1)Reduced intracellular drug accumulationControl in Transport Studies: Assess baseline efflux unrelated to specific antifungal activity. Distinguish passive diffusion from active transport of active enantiomer.
Biofilm FormationExtracellular matrix reduces drug penetration, Altered microbial physiologyDelivery System Optimization (Inert Surrogate): Test nanoparticle penetration into biofilms without confounding antifungal effects.
Environmental Azole Exposure (Agricultural use)Selection of resistant Aspergillus strains in environmentNot directly applicable, but highlights need for optimized human therapy.
Resistance Development During TherapyTreatment failure in chronic/refractory infectionsTool for PK/PD Model Refinement: Isolate host/drug factors contributing to failure independent of fungal resistance evolution.

Properties

CAS Number

137234-63-0

Product Name

ent-Voriconazole

IUPAC Name

(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

Molecular Formula

C16H14F3N5O

Molecular Weight

349.31 g/mol

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1

InChI Key

BCEHBSKCWLPMDN-HWPZZCPQSA-N

SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Synonyms

(αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; [S-(R*,S*)]-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-_x000B_(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; USP Voriconazole Related Compound B;

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Isomeric SMILES

C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.